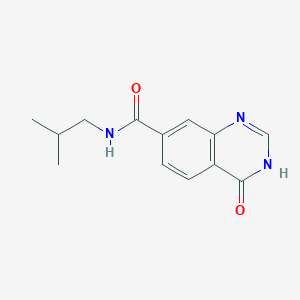

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

描述

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1092460-55-3) is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted with an isobutyl carboxamide group at the 7-position. This compound is synthesized with 95% purity and is utilized in pharmaceutical research, particularly in the exploration of enzyme inhibitors and receptor modulators .

属性

IUPAC Name |

N-(2-methylpropyl)-4-oxo-3H-quinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8(2)6-14-12(17)9-3-4-10-11(5-9)15-7-16-13(10)18/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVJVCKXWNSWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the reaction of appropriate quinazoline derivatives with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are carefully monitored to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to meet industry standards .

化学反应分析

Types of Reactions

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound .

科学研究应用

Chemistry

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide serves as a crucial building block for synthesizing more complex quinazoline derivatives. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced properties.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Activity : Studies have shown that N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can inhibit the growth of various microbial strains. Its mechanism of action may involve interference with microbial DNA gyrase .

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a promising candidate for cancer therapeutics.

Medicine

Ongoing research is investigating the therapeutic potential of N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide for various diseases:

- Soluble Epoxide Hydrolase Inhibition : The compound has been identified as an inhibitor of soluble epoxide hydrolase, which plays a role in regulating inflammation and endothelial function. This inhibition may contribute to its anti-inflammatory effects.

Industry

In industrial applications, N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is being explored for its potential use in developing new materials and chemical processes. Its unique properties may lead to innovations in material science and pharmaceuticals.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of DNA gyrase | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of soluble epoxide hydrolase |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Reaction of quinazoline derivatives with isobutylamine |

| Step 2 | Use of solvents (ethanol/methanol) |

| Step 3 | Purification via recrystallization or chromatography |

Case Study 1: Anticancer Effects

Objective : Evaluate the anticancer effects in breast cancer models.

Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study 2: Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.

Results : Showed effective inhibition of growth in multi-drug resistant strains.

作用机制

The mechanism of action of N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as a soluble epoxide hydrolase inhibitor, which helps maintain high levels of epoxyeicosatrienoic acids. These acids have beneficial biological activities, such as reducing inflammation, regulating endothelial tone, improving mitochondrial function, and decreasing oxidative stress .

相似化合物的比较

Structural Variations and Physicochemical Properties

The quinazoline scaffold allows extensive functionalization, leading to diverse analogs with distinct properties. Below is a comparative analysis of key analogs:

Key Observations

Core Modifications: The replacement of the 4-oxo group with a thioxo group (e.g., CAS 422277-16-5) introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity .

Substituent Effects :

- Isobutyl vs. Neopentyl : Neopentyl groups (CAS 422277-16-5) increase steric hindrance compared to isobutyl, possibly affecting binding pocket accessibility .

- Sulfanyl-thioether groups (e.g., A0015981) introduce sulfur-based polarity and conformational flexibility, which could influence solubility and target engagement .

Functional Group Additions: The adamantyl group in compound 67 adds significant hydrophobicity and rigidity, likely improving metabolic stability but reducing aqueous solubility .

生物活性

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide features a quinazoline core that is known for its diverse biological effects. The compound's structure includes:

- Quinazoline Ring : A bicyclic structure that serves as the backbone for various biological activities.

- Carboxamide Group : This functional group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's reactivity and binding affinity to biological targets.

- Isobutyl Substituent : This group may influence the lipophilicity and overall pharmacokinetics of the compound.

The biological activity of N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, such as protein kinases and other signaling molecules.

- Receptor Modulation : It may interact with various receptors, potentially modulating their activity and influencing cellular responses.

- Covalent Bonding : The carbonyl group in the 4-oxo position can undergo nucleophilic addition reactions, allowing the compound to form covalent bonds with thiol groups in proteins.

Anticancer Properties

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has shown promise in cancer research. Preliminary studies indicate that it may inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, it has been observed to affect signaling pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Research indicates that quinazoline derivatives, including N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, exhibit antimicrobial properties against various pathogens. These compounds have been investigated for their potential use as novel antimicrobial agents due to their ability to disrupt microbial cell function .

Case Studies and Research Findings

Several studies have explored the efficacy of N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide:

- In Vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific cancer cell lines with IC50 values indicating potent activity. For example, one study reported an IC50 value in the low micromolar range against certain tumor cell lines .

- Mechanistic Insights : Investigations into its mechanism revealed that it may inhibit key signaling pathways associated with cancer progression, such as those involving PARP14 degradation which is crucial for tumor growth regulation .

- Comparative Analyses : When compared with other quinazoline derivatives, N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide exhibited superior activity against soluble epoxide hydrolase (sEH), a target implicated in inflammation and cancer .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。